
(4-Sec-butoxyphenyl)amine hydrochloride
Overview
Description
(4-Sec-butoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is also known by its IUPAC name, 4-sec-butoxyaniline hydrochloride. This compound is a solid at room temperature and is commonly used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sec-butoxyphenyl)amine hydrochloride typically involves the reaction of 4-sec-butoxyaniline with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-sec-butoxyaniline.
Reaction with Hydrochloric Acid: The amine group of 4-sec-butoxyaniline reacts with hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 4-sec-butoxyaniline are reacted with hydrochloric acid in reactors.
Control of Reaction Conditions: Temperature, pressure, and concentration are carefully controlled to optimize yield and purity.
Isolation and Purification: The product is isolated and purified using industrial-scale techniques such as filtration, centrifugation, and drying.
Chemical Reactions Analysis
Types of Reactions
(4-Sec-butoxyphenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(4-Sec-butoxyphenyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Sec-butoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyaniline: Similar structure but without the hydrochloride salt.
4-Methoxyaniline: Contains a methoxy group instead of a sec-butoxy group.
4-Ethoxyaniline: Contains an ethoxy group instead of a sec-butoxy group.
Uniqueness
(4-Sec-butoxyphenyl)amine hydrochloride is unique due to its sec-butoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Biological Activity
(4-Sec-butoxyphenyl)amine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a para-sec-butoxy substitution on the phenyl ring, allows it to interact with biological systems in specific ways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is , with a CAS number of 59002-72-1. The synthesis typically involves the reaction of 4-sec-butoxyaniline with hydrochloric acid, resulting in the formation of the hydrochloride salt, which enhances its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, its structural specificity may influence its reactivity and biological activity compared to related compounds.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, a derivative known as SBI-0090799 has been shown to inhibit the replication of Zika virus (ZIKV). This compound works by preventing the formation of membranous replication compartments necessary for viral replication, indicating a promising avenue for antiviral drug development .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by this compound. Research suggests that compounds with similar structures may possess properties that modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
4-butan-2-yloxyaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-9(11)5-7-10;/h4-8H,3,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISVLORIHVYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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